molecular formula C40H56O22 B1669759 Dactylorhin A CAS No. 256459-34-4

Dactylorhin A

Cat. No. B1669759
M. Wt: 888.9 g/mol
InChI Key: QUCKZYFUROTIBC-HDQVGPIMSA-N
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Description

Synthesis Analysis

The synthesis of Dactylorhin A involves several genes in the biosynthesis of phenolic acid derivatives. In a study on Bletilla striata, 14 unigenes were found to be involved in the synthesis of HBA, and 18 unigenes were involved in the synthesis of Dactylorhin A .


Molecular Structure Analysis

Dactylorhin A has a complex molecular structure with two benzene rings, multiple ester groups, and two pyran rings . Its molecular weight is 888.9 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving Dactylorhin A are not detailed in the search results, it’s known that Dactylorhin A exhibits moderate inhibitory effects on NO production effects in RAW 264.7 macrophage cells .


Physical And Chemical Properties Analysis

Dactylorhin A is a solid substance with a molecular weight of 888.9 g/mol . Its IUPAC name is bis[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl-2-(2-methylpropyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanedioate .

Scientific Research Applications

Pharmacological Activities and Traditional Uses Dactylorhin A, derived from the perennial herb Dactylorhiza hatagirea, which inhabits sub-alpine to alpine regions, has shown a wide spectrum of pharmacological activities. It is notably used in traditional medicine systems such as Ayurveda, Siddha, Unani, and folk medicine, offering therapeutic benefits across various disorders affecting the circulatory, respiratory, nervous, digestive, skeletal, and reproductive systems. This compound, alongside others such as dactylorhins B–E, displays antioxidant, antimicrobial, antiseptic, anticancer, and immune-enhancing properties. Additionally, its consumption as a dietary supplement has been associated with increased testosterone levels, contributing to enhanced sexual desire and arousal. The plant's critical status due to overexploitation has led to efforts in mass reproduction through both in vitro and in vivo means, highlighting its significant clinical research and drug discovery potential (Wani et al., 2020).

Chemical Analysis and Extraction Optimization A study aimed at the quantitative analysis of active constituents in Gymnadenia conopsea, a Tibetan herb, developed a high-performance liquid chromatography method for simultaneous determination of active compounds including dactylorhin A. This research provided a foundation for the quality study of Gymnadenia conopsea and highlighted the method's simplicity, sensitivity, reliability, and reproducibility, which could be applied in analyzing dactylorhin A and other constituents (Yang et al., 2009).

Safety And Hazards

Dactylorhin A is considered toxic and poses a risk of serious damage to eyes. Prolonged exposure can lead to serious damage to health. There is also a possible risk of impaired fertility and harm to unborn children .

Future Directions

Due to overexploitation and a restricted habitat range, the plants producing Dactylorhin A have reached the extinction stage. Therefore, a conservation-friendly harvesting approach is needed. In vitro techniques such as micropropagation, synthetic seed generation, and hairy root technology can contribute to its conservation .

properties

IUPAC Name

bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R)-2-(2-methylpropyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56O22/c1-18(2)11-40(62-38-35(53)32(50)29(47)25(15-43)61-38,39(54)56-17-20-5-9-22(10-6-20)58-37-34(52)31(49)28(46)24(14-42)60-37)12-26(44)55-16-19-3-7-21(8-4-19)57-36-33(51)30(48)27(45)23(13-41)59-36/h3-10,18,23-25,27-38,41-43,45-53H,11-17H2,1-2H3/t23-,24-,25-,27-,28-,29-,30+,31+,32+,33-,34-,35-,36-,37-,38+,40-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCKZYFUROTIBC-HDQVGPIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@](CC(=O)OCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801346255
Record name Dactylorhin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

888.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dactylorhin A

CAS RN

256459-34-4
Record name Dactylorhin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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